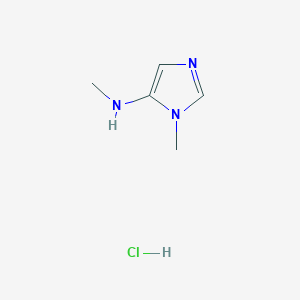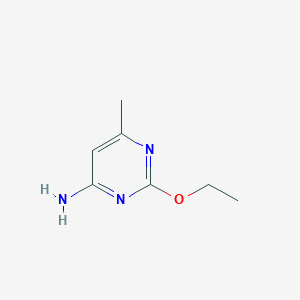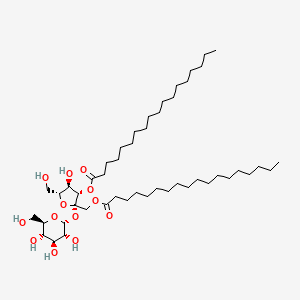
Diethyl4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate is a chemical compound with the molecular formula C11H13NO5. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological and pharmacological activities. This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as magnesium ferrite nanoparticles, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Various substituents can be introduced into the dihydropyridine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction produces tetrahydropyridine compounds .
科学的研究の応用
Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate involves its interaction with specific molecular targets. As a dihydropyridine derivative, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release . The exact pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
- Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate is unique due to its specific substitution pattern and the presence of the oxo group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other dihydropyridine derivatives .
特性
分子式 |
C11H15NO6 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
diethyl 4-oxo-1H-pyridine-2,6-dicarboxylate;hydrate |
InChI |
InChI=1S/C11H13NO5.H2O/c1-3-16-10(14)8-5-7(13)6-9(12-8)11(15)17-4-2;/h5-6H,3-4H2,1-2H3,(H,12,13);1H2 |
InChIキー |
KWLQUZJIBLUSSN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)





